Domine

Description

DOMINE (Database of Protein Domain Interactions) is a comprehensive resource aggregating known and predicted domain-domain interactions (DDIs) from multiple sources. It integrates data from experimental studies, computational predictions, and curated databases, providing a unified platform for researchers studying protein interactions at the domain level. Key features include:

- Data Sources: Combines interactions from Pfam, iPfam, 3DID, and predictions from methods like P-value filtering, maximum likelihood estimation, and domain pair exclusion .

- Validation: Interactions confirmed by at least four distinct computational approaches are flagged as high-confidence .

- Accessibility: Freely available via a user-friendly web interface hosted at http://domine.utdallas.edu .

This compound serves as a critical tool for systems biology, aiding in the understanding of protein function, evolution, and interaction networks.

Structure

3D Structure

Properties

CAS No. |

1339-72-6 |

|---|---|

Molecular Formula |

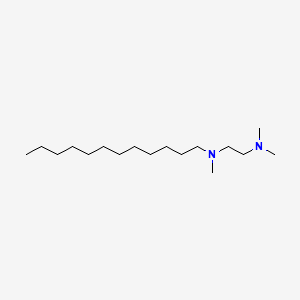

C17H38N2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

N'-dodecyl-N,N,N'-trimethylethane-1,2-diamine |

InChI |

InChI=1S/C17H38N2/c1-5-6-7-8-9-10-11-12-13-14-15-19(4)17-16-18(2)3/h5-17H2,1-4H3 |

InChI Key |

LLJOASAHEBQANS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C)CCN(C)C |

Origin of Product |

United States |

Preparation Methods

The “Domine” database compiles domain-domain interactions from various sources, including experimentally characterized high-resolution three-dimensional structures and computational predictions. The database integrates data from multiple computational approaches and experimental studies to provide a comprehensive collection of interactions.

Chemical Reactions Analysis

While “Domine” itself is not a chemical compound and does not undergo chemical reactions, the interactions it catalogs are essential for understanding protein functions and interactions. These interactions can be studied using various biochemical and biophysical methods, including X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling.

Scientific Research Applications

Synthetic Chemistry

One of the most notable applications of Domine is in the synthesis of structurally complex molecules. Recent research has highlighted a new methodological approach that combines multicomponent reactions with domino-type processes. This method simplifies the synthesis of complex molecules, which are crucial in drug development.

- Key Findings:

- The new approach allows for continuous transformations on a single compound, significantly reducing costs and increasing accessibility to complex products.

- The methodology focuses on indole nuclei, which are prevalent in many natural molecules and drugs, enhancing the structural variability of synthesized compounds .

Bioinformatics

In the realm of bioinformatics, this compound serves as a comprehensive database for known and predicted domain-domain interactions (DDIs). This resource is invaluable for researchers studying protein-protein interactions.

- Database Insights:

- The updated version of the this compound database includes 26,219 unique DDIs among 5,140 unique Pfam domains, marking a 23% increase from previous data.

- It features new classification schemes that assign confidence levels to predicted DDIs, aiding experimental biologists and bioinformaticians alike .

Table 1: Summary of this compound Database Updates

| Version | Unique DDIs | Unique Pfam Domains | New Known Interactions | Predicted Interactions |

|---|---|---|---|---|

| Previous | 20,513 | 4,346 | - | - |

| Updated | 26,219 | 5,140 | 6,634 | 21,620 |

Table 2: Applications of this compound in Synthetic Chemistry

| Application Area | Description |

|---|---|

| Drug Development | Synthesis of complex drug molecules using multicomponent reactions combined with domino processes. |

| Material Science | Creation of nano-structured materials through innovative synthesis methods involving this compound. |

| Environmental Chemistry | Study of organic compounds in environmental samples using advanced analytical techniques. |

Case Study: Drug Development Using Domino Reactions

A research team successfully synthesized a series of polyheterocyclic compounds that act as ligands for the aryl hydrocarbon receptor—a significant pharmacological target. The study demonstrated how integrating multicomponent reactions with domino processes can lead to efficient drug design .

Case Study: Protein Domain Interactions

The this compound database has been utilized extensively in various studies to predict novel protein interactions based on existing DDIs. For instance, researchers have leveraged the database to identify potential therapeutic targets by analyzing interaction patterns among proteins involved in disease pathways .

Mechanism of Action

The “Domine” database itself does not have a mechanism of action. the protein domain interactions it catalogs play crucial roles in various biological processes. These interactions can affect cellular signaling, protein trafficking, and stress responses. Understanding these interactions at the domain level helps in elucidating the molecular mechanisms underlying various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Databases

DOMINE vs. PPIDomainMiner

PPIDomainMiner (PPIDM) infers DDIs from protein-protein interaction (PPI) data rather than directly aggregating existing DDI datasets. Below is a comparative analysis:

Table 1: this compound vs. PPIDomainMiner

*Gold-Standard refers to interactions validated through rigorous experimental or computational methods.

Key Findings :

Coverage : this compound includes a higher proportion of validated interactions (4,934 Gold-Standard DDIs) compared to PPIDM’s inferred dataset.

Methodology Heterogeneity: this compound’s aggregation of diverse methods leads to broader coverage but lower consensus between datasets. Only 17% of PPIDM’s non-Gold-Standard DDIs overlap with this compound, reflecting methodological differences .

Use Cases : this compound is preferable for exploring high-confidence interactions, while PPIDM is suited for hypothesis generation in PPI-to-DDI mapping.

Biological Activity

Domine, a compound of significant interest in biological research, has been studied for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is primarily recognized as a bioactive compound with potential therapeutic applications. Its structure and functional properties enable it to interact with various biological systems, making it a subject of extensive research.

The biological activity of this compound can be attributed to several mechanisms, including:

- Enzyme Inhibition : this compound exhibits significant inhibition of key enzymes involved in neurotransmission, particularly acetylcholinesterase (AChE). Research indicates that modifications to its chemical structure can enhance its inhibitory potency against AChE, which is crucial for treating conditions like Alzheimer's disease .

- Receptor Interaction : this compound has been shown to interact with estrogen receptors (ERα and ERβ), displaying both agonistic and antagonistic properties. This dual action suggests its potential in cancer therapeutics, particularly in breast cancer treatment .

1. Acetylcholinesterase Inhibition

A study evaluated various derivatives of this compound and their efficacy in inhibiting AChE. The results are summarized in Table 1.

| Compound | AChE Inhibition (%) at 25 μM |

|---|---|

| Compound 1 | 55.71 |

| Compound 2 | 66.67 |

| Compound 3 | 76.97 |

| Compound 4 | 69.47 |

Compound 3 demonstrated the highest inhibition rate due to the presence of an amino group, which enhances electron donation and stabilizes the interaction with AChE .

2. Estrogen Receptor Activity

In another study focusing on the interaction with estrogen receptors, this compound analogs were synthesized and tested for their antiproliferative effects on breast cancer cell lines (MCF-7). The findings are presented in Table 2.

| Compound | IC50 (μM) against MCF-7 |

|---|---|

| Ferutinin | >10 |

| Analog 3c' | 1 |

The analog 3c' exhibited potent selective activity against MCF-7 cells, indicating that modifications to the structure can significantly enhance biological activity .

Research Findings

Recent advancements in synthetic biology have allowed for the exploration of this compound's biological activity through genome mining and heterologous biosynthesis. This approach has led to the identification of new pathways that could enhance the production of biologically active compounds derived from this compound .

Moreover, molecular docking studies have provided insights into the binding interactions between this compound and its target proteins, revealing potential pathways for drug development .

Q & A

Basic Research Questions

Q. How to design a reproducible experimental framework for studying Domine’s biochemical properties?

- Methodological Answer : Begin by defining measurable variables (e.g., concentration thresholds, reaction kinetics) and control conditions. Use a quasi-experimental design with matched control and experimental groups to isolate this compound-specific effects . Validate instruments (e.g., spectrophotometry, chromatography) through pilot studies and calibrate them against known standards. Document protocols using platforms like Protocols.io to ensure reproducibility .

- Example Table :

| Group | Treatment | Measurement Tools | Key Variables |

|---|---|---|---|

| Control | Solvent-only | HPLC, UV-Vis | Baseline absorbance |

| Experimental | This compound (10µM–1mM) | LC-MS, Fluorescence Assay | Reaction rate, byproduct formation |

Q. What criteria should guide the selection of analytical methodologies for this compound’s structural characterization?

- Methodological Answer : Prioritize methods aligned with research objectives:

- Structural analysis : X-ray crystallography or NMR for 3D conformation .

- Purity assessment : High-resolution mass spectrometry (HRMS) paired with HPLC .

- Functional assays : Surface plasmon resonance (SPR) for binding affinity studies.

- Ensure cross-validation using ≥2 independent techniques to mitigate method-specific biases .

Q. How to ensure ethical and statistically robust data collection in this compound studies?

- Methodological Answer :

- Ethics : Obtain institutional review board (IRB) approval for human/animal studies, emphasizing informed consent and data anonymization .

- Sampling : Use stratified random sampling to capture population diversity. Calculate sample size via power analysis (α=0.05, β=0.2) .

- Data integrity : Implement double-blind trials and third-party data audits to reduce observer bias .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer :

- Triangulation : Compare results from in vitro, in vivo, and in silico models to identify context-dependent variations .

- Meta-analysis : Aggregate data from ≥10 peer-reviewed studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity .

- Mechanistic validation : Use CRISPR-based gene editing to test hypotheses in isogenic cell lines .

Q. What strategies optimize interdisciplinary integration of this compound research (e.g., pharmacology, materials science)?

- Methodological Answer :

- Collaborative frameworks : Establish shared ontologies (e.g., BioPortal) to standardize terminology across fields .

- Hybrid designs : Combine pharmacodynamic assays with computational modeling (e.g., molecular dynamics simulations) .

- Cross-disciplinary peer review : Involve experts from adjacent domains to challenge assumptions and refine hypotheses .

Q. How to systematically analyze this compound’s long-term stability under varying environmental conditions?

- Methodological Answer :

- Accelerated stability testing : Expose this compound to stressors (heat, light, humidity) per ICH guidelines. Monitor degradation via LC-MS and FTIR .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life. Validate with real-time stability data over 24 months .

- Data synthesis : Apply principal component analysis (PCA) to identify dominant degradation pathways .

Methodological Considerations

- Research Question Formulation : Ensure questions are arguable, data-driven, and address gaps identified via systematic literature reviews .

- Bias Mitigation : Pre-register studies on platforms like Open Science Framework to reduce publication bias .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when archiving datasets .

Note: Avoid overreliance on single-source data; prioritize replication studies to confirm this compound’s properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.